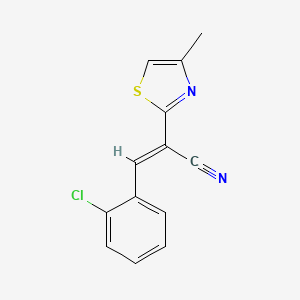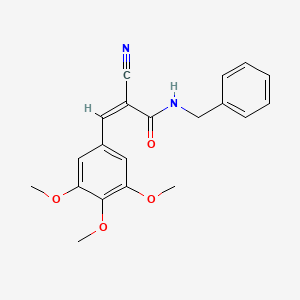
3-(2-chlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)acrylonitrile
描述
3-(2-chlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)acrylonitrile, commonly known as CTN, is a synthetic compound that has gained interest in scientific research due to its potential applications in various fields. CTN belongs to the class of acrylonitrile derivatives and has a unique chemical structure that makes it a promising candidate for further investigation.
作用机制
The mechanism of action of CTN is not fully understood. However, it is believed that CTN exerts its biological effects by inhibiting the activity of certain enzymes and proteins in the body. CTN has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which may improve cognitive function.
Biochemical and Physiological Effects:
CTN has been shown to have a range of biochemical and physiological effects. It has been shown to have antimicrobial activity against a range of bacteria and fungi. CTN has also been shown to have anticancer activity against a variety of cancer cell lines. Additionally, CTN has been shown to have antiviral activity against the hepatitis B virus.
实验室实验的优点和局限性
CTN has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. CTN is also relatively inexpensive compared to other compounds used in scientific research. However, CTN has some limitations. It is a toxic compound that requires careful handling and disposal. CTN also has low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on CTN. One area of interest is the development of CTN as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. Further investigation is needed to determine the safety and efficacy of CTN in humans. Another area of interest is the development of CTN as a potential anticancer agent. Future studies should focus on the mechanism of action of CTN and its potential for use in combination with other cancer treatments. Finally, further investigation is needed to determine the potential applications of CTN in other areas of scientific research.
科学研究应用
CTN has been studied for its potential applications in various fields of scientific research. It has been investigated for its antimicrobial, anticancer, and antiviral properties. CTN has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
(E)-3-(2-chlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c1-9-8-17-13(16-9)11(7-15)6-10-4-2-3-5-12(10)14/h2-6,8H,1H3/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKUVTBTVBRVPE-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(=CC2=CC=CC=C2Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)/C(=C/C2=CC=CC=C2Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)acrylamide](/img/structure/B3898047.png)
![2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B3898054.png)
![N-(4-chlorophenyl)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3898059.png)
![methyl 4-(3-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B3898060.png)

![3,4-dimethoxy-N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(1-naphthyl)vinyl]benzamide](/img/structure/B3898076.png)
![5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3898081.png)
![(4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}phenoxy)acetic acid](/img/structure/B3898086.png)
![2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-N-(3-methylphenyl)acrylamide](/img/structure/B3898098.png)
![2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B3898103.png)
![2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]-N-(2-methylphenyl)acrylamide](/img/structure/B3898111.png)
![2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3-ethoxyphenyl)acrylamide](/img/structure/B3898122.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-1-naphthylacetamide)](/img/structure/B3898134.png)
![2-isopropyl-4-[4-phenyl-1-(tetrahydrofuran-2-ylmethyl)-1H-imidazol-5-yl]pyrimidine](/img/structure/B3898145.png)